molecular formula C8H6F3NO4 B12439943 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B12439943
M. Wt: 237.13 g/mol
InChI Key: ZNQCZJLHSDUMCM-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is a halogenated aromatic intermediate of significant interest in advanced organic synthesis and material science. Compounds featuring methoxy, nitro, and trifluoromethoxy substituents on a benzene ring are frequently employed as key building blocks in the development of more complex molecular architectures . The distinct electronic properties imparted by these functional groups make this compound a valuable precursor in pharmaceutical and agrochemical research . It is commonly utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biphenyl derivatives that are core structures in many active compounds . Researchers value this intermediate for its versatility in introducing specific functional groups that can enhance the efficacy and stability of final target molecules . As with all fine chemicals, proper handling procedures should be observed. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H6F3NO4

Molecular Weight

237.13 g/mol

IUPAC Name

2-methoxy-1-nitro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6F3NO4/c1-15-7-4-5(16-8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3

InChI Key

ZNQCZJLHSDUMCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Effect on Reaction Outcome
HNO₃ Concentration 65–70% (v/v) Higher concentrations risk over-nitration
H₂SO₄ Ratio 1:1.5 (HNO₃:H₂SO₄) Ensures complete protonation of HNO₃
Temperature 0–5°C Minimizes side reactions
Reaction Time 2–4 hours Balances completion and byproduct formation

Maintaining temperatures below 5°C is critical to prevent the decomposition of the trifluoromethoxy group, which is sensitive to strong acids at elevated temperatures. The regioselectivity of nitration is governed by the electronic effects of the substituents: the methoxy group (electron-donating) directs nitration to the ortho and para positions, while the trifluoromethoxy group (electron-withdrawing) deactivates the ring, favoring nitration at the meta position relative to itself. The observed 1-nitro product arises from a balance of these competing effects.

Mechanistic Insights into Nitro Group Introduction

The nitration mechanism proceeds via electrophilic aromatic substitution (EAS). The nitronium ion attacks the aromatic ring at the position of highest electron density, dictated by the substituents:

  • Generation of NO₂⁺ :
    $$ \text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^- $$

  • Electrophilic Attack :
    The methoxy group donates electron density via resonance, activating the ortho and para positions. However, the trifluoromethoxy group’s -I effect reduces electron density at its meta position, creating a regiochemical preference for nitration at the 1-position.

  • Deprotonation :
    The intermediate arenium ion loses a proton to regenerate aromaticity, yielding the nitro-substituted product.

Workup and Purification Strategies

Post-reaction workup involves quenching the acidic mixture in ice water, followed by extraction with dichloromethane or ethyl acetate. The crude product is purified via recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents. Analytical data for the purified compound include:

Property Value Method
Melting Point 47–49°C Differential Scanning Calorimetry
Purity (HPLC) >98% Reverse-phase HPLC
Yield 70–85% Gravimetric Analysis

Alternative Synthetic Routes

Halogenation-Nitration Sequences

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Heat Management : Exothermic nitration necessitates jacketed reactors with rapid cooling systems.
  • Waste Streams : Neutralization of spent acid generates sulfate/nitrate salts, requiring recycling or treatment.
  • Process Automation : Continuous-flow systems improve consistency and safety by minimizing human exposure to hazardous reagents.

Challenges and Mitigation Strategies

Challenge Mitigation Approach
Over-nitration Gradual addition of HNO₃, strict temperature control
Trifluoromethoxy group hydrolysis Use of anhydrous conditions, minimized reaction time
Isomer formation Optimized stoichiometry and catalytic additives

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2-Methoxy-1-amino-4-(trifluoromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound 1 : 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
  • Molecular Formula: C₈H₄F₅NO₃
  • Substituents :
    • 2-Nitro (electron-withdrawing)
    • 1-Trifluoromethyl (CF₃, electron-withdrawing)
    • 4-Difluoromethoxy (OCF₂H, less electron-withdrawing than OCF₃)
  • Key Differences: The trifluoromethyl group (CF₃) at position 1 replaces the trifluoromethoxy group (OCF₃) in the target compound.
Compound 2 : 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
  • Molecular Formula: C₇H₃ClF₃NO₃
  • Substituents: 2-Chloro (Cl, electron-withdrawing) 4-Nitro (NO₂) 1-Trifluoromethoxy (OCF₃)
  • Key Differences :
    • Chloro at position 2 vs. methoxy in the target compound. Chloro’s stronger electron-withdrawing nature deactivates the ring more significantly.
    • Nitro at position 4 instead of position 1, altering resonance effects and directing properties.
Compound 3 : 1-Bromo-4-(trifluoromethoxy)benzene
  • Molecular Formula : C₇H₄BrF₃O
  • Substituents :
    • 1-Bromo (Br, weakly deactivating)
    • 4-Trifluoromethoxy (OCF₃)
  • Key Differences :
    • Lacks a nitro group, reducing electrophilic reactivity. Bromine’s larger atomic size may increase steric hindrance.

Physicochemical Properties

Property Target Compound* Compound 1 Compound 2 Compound 3
Molecular Weight ~257.14 (estimated) 257.114 241.55 241.00
Density (g/cm³) Not available Not available 1.572 1.62
Boiling Point Not available Not available 241°C 153–155°C
Electron Effects Mixed (NO₂, OCH₃, OCF₃) Strongly withdrawing Strongly withdrawing Moderately withdrawing

*Estimated data for the target compound based on structural analogs.

Biological Activity

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted nitrobenzene compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and molecular targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

The structural formula of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene can be represented as follows:

C9H8F3NO3\text{C}_9\text{H}_8\text{F}_3\text{N}O_3

This compound features a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃), which contribute to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A4.88 µg/mLBacillus mycoides
Compound B10 µg/mLE. coli
Compound C5 µg/mLC. albicans

The presence of the trifluoromethoxy group is believed to enhance the interaction with microbial membranes, leading to increased efficacy .

Anticancer Activity

The anticancer potential of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has been investigated through various in vitro studies. Notably, compounds with similar structures have shown promising results against multiple human cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of related compounds against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin:

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound DA54922.452.1
Compound EHeLa17.840.0

These findings suggest that the trifluoromethoxy substitution may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is hypothesized to involve several mechanisms:

  • Lipophilicity Enhancement : The trifluoromethoxy group increases membrane permeability, allowing better interaction with cellular targets .
  • Protein Interaction : Molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting their activity .

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